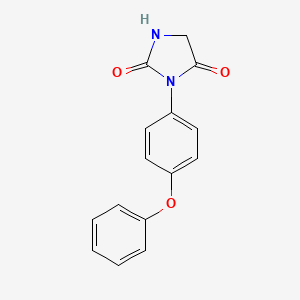

3-(4-Phenoxyphenyl)imidazolidine-2,4-dione

Description

3-(4-Phenoxyphenyl)imidazolidine-2,4-dione is a hydantoin derivative characterized by an imidazolidine-2,4-dione core substituted at the 3-position with a 4-phenoxyphenyl group. This compound belongs to a broader class of hydantoins, which are structurally related to anticonvulsants like phenytoin (5,5-diphenylimidazolidine-2,4-dione). The phenoxyphenyl substituent introduces unique electronic and steric properties, influencing its pharmacological profile and physicochemical behavior.

Properties

CAS No. |

923039-29-6 |

|---|---|

Molecular Formula |

C15H12N2O3 |

Molecular Weight |

268.27 g/mol |

IUPAC Name |

3-(4-phenoxyphenyl)imidazolidine-2,4-dione |

InChI |

InChI=1S/C15H12N2O3/c18-14-10-16-15(19)17(14)11-6-8-13(9-7-11)20-12-4-2-1-3-5-12/h1-9H,10H2,(H,16,19) |

InChI Key |

UHRZWZOMIKMALQ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=O)N(C(=O)N1)C2=CC=C(C=C2)OC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3-(4-Phenoxyphenyl)imidazolidine-2,4-dione can be achieved through various synthetic routes. One common method involves the Knoevenagel condensation, where the compound is synthesized by reacting appropriate aldehydes with active methylene compounds in the presence of a base . Another method involves the Bucherer-Bergs reaction, which is a multi-component reaction that combines urea, aldehydes, and cyanides to form the imidazolidine-2,4-dione core . Industrial production methods often utilize these synthetic routes with optimized reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

3-(4-Phenoxyphenyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.

Cycloaddition: The compound can participate in cycloaddition reactions, forming new ring structures.

Common reagents and conditions used in these reactions include organic solvents like dimethylformamide (DMF) and catalysts such as copper salts . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(4-Phenoxyphenyl)imidazolidine-2,4-dione has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Mechanism of Action

The mechanism of action of 3-(4-Phenoxyphenyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For example, its anticonvulsant activity is attributed to its ability to bind to the voltage-gated sodium channels in neurons, thereby inhibiting the excessive firing of neurons and preventing seizures . The antibacterial activity is believed to result from its interaction with bacterial proteins, leading to the disruption of bacterial cell functions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The imidazolidine-2,4-dione scaffold is highly modular, with substituents at the 3-, 5-, or nitrogen positions dictating biological activity and physical properties. Key analogs include:

Key Observations :

- Electronic Effects : Electron-withdrawing groups (e.g., fluorine in 3-(4-fluorophenyl) derivatives) enhance polarity and may improve solubility, whereas electron-donating groups (e.g., methoxy in 3-(4-methoxyphenyl) derivatives) increase lipophilicity .

- Core Modifications : Replacement of the imidazolidine ring with thiazolidine (e.g., 5-(4-fluorobenzylidene)thiazolidine-2,4-dione) introduces sulfur, altering hydrogen-bonding and π-stacking interactions .

- Steric Hindrance: Bulky substituents like dibenzyl groups (e.g., 1,3-dibenzyl-5-(4-phenoxyphenyl) derivative) may reduce metabolic degradation but limit membrane permeability .

Anticonvulsant Activity:

- Phenytoin Derivatives : Schiff bases of phenytoin (e.g., SB1-Ph to SB4-Ph) exhibit additive anticonvulsant effects in rodent models. For example, SB1-Ph (thiophene-substituted) shows enhanced potency compared to unmodified phenytoin .

Antiarrhythmic Activity:

- Aminoalkyl Derivatives: 5-Methyl-5-phenyl-3-[3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl]imidazolidine-2,4-dione (Ki = 13.9 nM for α1-adrenoreceptors) demonstrates strong prophylactic antiarrhythmic effects, correlating with receptor affinity .

Receptor Binding and Selectivity:

Key Research Findings and Implications

Thiazolidine vs. Imidazolidine Cores : Thiazolidine derivatives (e.g., ) show distinct bioactivity profiles due to sulfur's electronegativity and hydrogen-bonding capacity .

Clinical Potential: Aminoalkyl and piperazine-substituted derivatives () highlight the scaffold's versatility in targeting GPCRs, suggesting therapeutic applications beyond anticonvulsants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.